N-allyl-2-(2-chloro-4-methylbenzoyl)hydrazinecarbothioamide
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Overview
Description
N-allyl-2-(2-chloro-4-methylbenzoyl)hydrazinecarbothioamide is a chemical compound with the molecular formula C12H14ClN3OS and a molecular weight of 283.77. This compound belongs to the class of aliphatic compounds and derivatives, specifically halogenated benzenes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-2-(2-chloro-4-methylbenzoyl)hydrazinecarbothioamide typically involves the reaction of 2-chloro-4-methylbenzoyl chloride with N-allylhydrazinecarbothioamide under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
N-allyl-2-(2-chloro-4-methylbenzoyl)hydrazinecarbothioamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
N-allyl-2-(2-chloro-4-methylbenzoyl)hydrazinecarbothioamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of N-allyl-2-(2-chloro-4-methylbenzoyl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-allyl-2-(2-chlorobenzoyl)hydrazinecarbothioamide
- N-allyl-2-(4-methylbenzoyl)hydrazinecarbothioamide
- N-allyl-2-(2-chloro-4-methylphenyl)hydrazinecarbothioamide
Uniqueness
N-allyl-2-(2-chloro-4-methylbenzoyl)hydrazinecarbothioamide is unique due to the presence of both the allyl and chloro-methylbenzoyl groups, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
1-[(2-chloro-4-methylbenzoyl)amino]-3-prop-2-enylthiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3OS/c1-3-6-14-12(18)16-15-11(17)9-5-4-8(2)7-10(9)13/h3-5,7H,1,6H2,2H3,(H,15,17)(H2,14,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMBMEVNRRCLNB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NNC(=S)NCC=C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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